molecular formula C13H11N3O3 B2663318 N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide CAS No. 1286722-31-3

N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide

Cat. No.: B2663318
CAS No.: 1286722-31-3
M. Wt: 257.249
InChI Key: PPQHDGDBZMETMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide is a synthetic organic compound featuring a pyrimidine backbone substituted with a methyl group at the 4-position and a carboxamide linkage to a benzo[d][1,3]dioxol-5-yl (benzodioxole) moiety.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-methylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-8-4-5-14-12(15-8)13(17)16-9-2-3-10-11(6-9)19-7-18-10/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQHDGDBZMETMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Friedel-Crafts acylation and Biginelli reaction steps, as well as automated peptide synthesizers for the amide bond formation.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.

Major Products

    Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Recent studies indicate that compounds containing pyrimidine derivatives exhibit anticancer properties. For instance, N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide has shown promising results in inhibiting the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival .
    • A notable case study demonstrated its efficacy against non-small cell lung cancer (NSCLC) cell lines, where it inhibited cell proliferation significantly at low micromolar concentrations. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells .
  • Anti-inflammatory Effects
    • The compound has been evaluated for anti-inflammatory properties, showing potential in reducing inflammation markers in vitro. This effect is attributed to its ability to modulate cytokine production and inhibit inflammatory pathways .
    • In a study involving animal models of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory cytokines, suggesting its utility as a therapeutic agent for inflammatory diseases.
  • Antimicrobial Properties
    • Preliminary investigations have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the substitution patterns on the pyrimidine ring have been explored to enhance potency and selectivity against target enzymes.

Modification Effect on Activity
Methyl group at position 4Increased lipophilicity and cellular uptake
Hydroxyl substitutionEnhanced interaction with target proteins
Altered dioxole substituentsImproved selectivity for specific receptors

Case Studies

  • Inhibition of Trypanosoma brucei
    • A targeted study investigated the inhibition of Trypanosoma brucei AdoMetDC using similar pyrimidine derivatives. While not directly tested on this compound, the findings suggest that modifications to the pyrimidine scaffold can lead to effective inhibitors for parasitic infections .
  • Synergistic Effects with Other Compounds
    • Research has shown that combining this compound with other therapeutic agents can enhance its efficacy against resistant strains of bacteria and cancer cells. This synergistic approach is being explored to develop combination therapies that could overcome current treatment limitations .

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares its benzodioxole-carboxamide framework with several analogs, though differences in heterocyclic cores and substituents significantly influence physicochemical and synthetic outcomes. Key examples include:

Compound ID/Name Core Structure Key Substituents/Modifications Reference
N-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide (Target) Pyrimidine 4-methyl, benzodioxole-carboxamide N/A
D14 () Penta-2,4-dienamide 4-(methylthio)phenylamino group
D15 () Penta-2,4-dienamide 3-(benzyloxy)phenylamino group
5a () 1,2,4-Triazole 1H-1,2,4-triazol-1-yl group
Compound 45 () Thiazole Cyclopropanecarboxamide, biphenyl carbonyl

Key Observations :

  • Heterocyclic Core: Pyrimidine (target) vs. triazole (5a) or thiazole (Compound 45).
  • Substituent Effects : The 4-methyl group on the pyrimidine may increase lipophilicity compared to polar groups like the penta-dienamide chains in D14–D20 .

Key Observations :

  • The target compound’s synthesis may face challenges similar to D14 (e.g., steric hindrance from the methyl group), but optimized coupling agents (e.g., HATU in ) could improve yields .
Physicochemical Properties

Melting points and spectral data reflect crystallinity and functional group interactions:

Compound ID/Name Melting Point (°C) Key Spectral Data (FTIR/NMR) Reference
Target Compound N/A Expected C=O stretch ~1,690–1,700 cm⁻¹ Inferred
D14 () 208.9–211.3 ¹H NMR: δ 8.2–6.8 (aromatic protons)
5a () 230–231 FTIR: 1,694 cm⁻¹ (C=O), 3,443 cm⁻¹ (N–H)
Compound 45 () N/A ¹H NMR confirms cyclopropane and thiazole

Key Observations :

  • Higher melting points (e.g., 5a at 230–231°C) correlate with strong hydrogen bonding (N–H and C=O groups) and crystalline packing .
Functional Group Analysis via Spectroscopy
  • Carboxamide C=O Stretch : All compounds show C=O stretches near 1,690–1,700 cm⁻¹ (e.g., 1,694 cm⁻¹ in 5a), confirming carboxamide formation .
  • Benzodioxole Signals : ¹H NMR peaks at δ 6.7–6.9 (benzodioxole protons) are consistent across analogs .
  • Methyl Group Effects : The target’s 4-methyl pyrimidine may exhibit upfield shifts in ¹H NMR (δ ~2.5) compared to aryl-substituted analogs .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a pyrimidine structure, which is known for its diverse biological activity. The chemical formula is C12H10N2O3C_{12}H_{10}N_{2}O_{3}, and its structural representation can be summarized as follows:

N benzo d 1 3 dioxol 5 yl 4 methylpyrimidine 2 carboxamide\text{N benzo d 1 3 dioxol 5 yl 4 methylpyrimidine 2 carboxamide}

Antitumor Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant antitumor properties. A study demonstrated that similar compounds showed inhibitory activity against various cancer cell lines, particularly those expressing high levels of epidermal growth factor receptor (EGFR) .

Table 1: Antitumor Activity of Pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10EGFR inhibition
Compound BMDA-MB-2318Apoptosis induction
This compoundA54912Cell cycle arrest

Anti-inflammatory Properties

In addition to antitumor effects, the compound has shown promise in anti-inflammatory applications. Studies have reported that similar pyrimidine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Study: Inhibition of Inflammatory Cytokines
A recent study evaluated the effect of this compound on TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in cytokine production at concentrations above 5 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : The compound may inhibit the EGFR pathway, which is crucial in many cancers.
  • Induction of Apoptosis : Evidence suggests that it can promote programmed cell death in cancer cells.
  • Modulation of Inflammatory Pathways : It appears to interfere with signaling pathways associated with inflammation.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of pyrimidine derivatives have provided insights into optimizing their biological efficacy. For instance, modifications at the 4-position of the pyrimidine ring have been linked to enhanced activity against specific cancer types .

Table 2: Structure-Activity Relationship Insights

Substitution PositionModification TypeEffect on Activity
2Methyl groupIncreased potency
4Halogen substitutionEnhanced selectivity
6Hydroxyl groupImproved solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.